Phénol rouge

Vue d'ensemble

Description

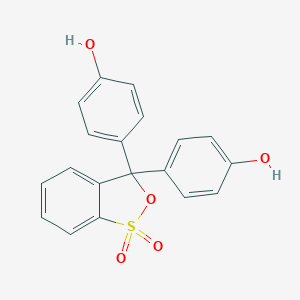

C'est une petite molécule avec la formule chimique C₁₉H₁₄O₅S et un poids moléculaire de 354,38 g/mol . La phénolsulfonphtaléine est connue pour ses propriétés de changement de couleur, passant du jaune au rouge sur une plage de pH de 6,2 à 8,2 . Elle est également utilisée dans le diagnostic médical pour évaluer la fonction rénale .

Applications De Recherche Scientifique

La phénolsulfonphtaléine a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme indicateur de pH dans les titrages et autres procédures analytiques.

5. Mécanisme d'action

La phénolsulfonphtaléine exerce ses effets principalement par sa capacité à changer de couleur en réponse aux changements de pH. Cette propriété est due à la présence de groupes ionisables dans sa structure qui subissent une protonation et une déprotonation en fonction du pH de l'environnement . En diagnostic médical, la phénolsulfonphtaléine est utilisée pour mesurer la fonction rénale en évaluant son excrétion dans l'urine . Le composé est presque entièrement excrété dans l'urine, et la quantité excrétée peut fournir des informations sur la santé des reins .

Mécanisme D'action

Target of Action

Phenol red, also known as phenolsulfonphthalein or PSP, is primarily used as a pH indicator in cell biology laboratories . It targets the pH levels in a solution, specifically in cell cultures, and changes color based on the acidity or alkalinity of the environment . It is also known to be a weak estrogen mimic, enhancing the growth of cells that express the estrogen receptor .

Mode of Action

Phenol red operates by indicating the pH level of a solution. It exhibits a gradual transition from yellow (at a wavelength maximum of 443 nm) to red (at a wavelength maximum of 570 nm) over the pH range 6.8 to 8.2 . Above pH 8.2, phenol red turns a bright pink (fuchsia) color . The compound exists as a zwitterion under very acidic conditions (low pH), with the sulfate group negatively charged, and the ketone group carrying an additional proton . As the pH increases, the proton from the ketone group is lost, resulting in a yellow, negatively charged ion . At even higher pH, the phenol’s hydroxy group loses its proton, resulting in a red ion .

Biochemical Pathways

Phenol red is involved in the biochemical pathway of pH regulation in cell culturesChanges in the color of phenol red can indicate shifts in metabolic activities that alter the pH, such as lactic acid production during anaerobic respiration .

Pharmacokinetics

The pharmacokinetics of phenol red have been studied in animal models. In a study involving rats, it was found that the biliary clearance of phenol red decreased in rats treated with carbon tetrachloride, suggesting hepatic damage .

Result of Action

The primary result of phenol red’s action is a visual indication of the pH level in a solution. In cell cultures, this can provide a quick and simple assessment of the culture’s health . Additionally, phenol red has been found to enhance the growth of cells that express the estrogen receptor, potentially influencing cellular differentiation .

Action Environment

The action of phenol red is highly dependent on the environmental pH. Its color change is a response to the hydrogen ion concentration in the solution . Therefore, any factors that influence the pH, such as the presence of acidic or basic substances, will affect the action of phenol red. It is also worth noting that phenol red is slightly soluble in water, and its aqueous solution can seriously pollute the ecological environment .

Analyse Biochimique

Biochemical Properties

Phenol Red plays a crucial role in biochemical reactions, particularly in the differentiation of gram-negative enteric bacteria . It interacts with various biomolecules, including carbohydrates like glucose, lactose, and sucrose . The nature of these interactions is primarily through fermentation, where Phenol Red acts as a pH indicator .

Cellular Effects

Phenol Red influences cell function by indicating the pH changes that occur due to metabolic activities . It does not directly impact cell signaling pathways, gene expression, or cellular metabolism but provides a visual representation of these processes’ outcomes .

Molecular Mechanism

Phenol Red exerts its effects at the molecular level by changing color in response to pH changes . It turns yellow below a pH of 6.8 and fuchsia above a pH of 7.4 . This color change is due to the binding interactions with H+ ions in the solution .

Temporal Effects in Laboratory Settings

Over time, Phenol Red continues to act as a reliable pH indicator in laboratory settings

Metabolic Pathways

Phenol Red is involved in the metabolic pathway of carbohydrate fermentation . It interacts with enzymes involved in this process, providing a visual indication of metabolic flux .

Transport and Distribution

Phenol Red is distributed within cells and tissues through diffusion . It does not interact with any specific transporters or binding proteins .

Subcellular Localization

Phenol Red does not have a specific subcellular localization. It is present throughout the cell where it can interact with H+ ions to indicate pH .

Méthodes De Préparation

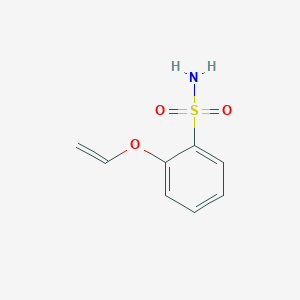

Voies synthétiques et conditions réactionnelles : La phénolsulfonphtaléine peut être synthétisée par condensation du phénol avec l'anhydride o-benzènesulfonique en présence de chlorure de zinc anhydre comme catalyseur . La réaction est effectuée à des températures élevées, généralement entre 70 et 90 °C, pendant 1 à 3 heures. Le produit résultant est ensuite mis en réaction avec un alcalin pour obtenir le sel de sodium de la phénolsulfonphtaléine .

Méthodes de production industrielle : Dans les milieux industriels, la préparation de la phénolsulfonphtaléine implique des voies synthétiques similaires mais à plus grande échelle. Le procédé comprend la dissolution d'hydroxyde de sodium dans de l'eau distillée, l'ajout lent de phénolsulfonphtaléine dans de l'alcali aqueux et l'agitation du mélange à des températures élevées. Le mélange est ensuite filtré et le filtrat est concentré pour obtenir du sel de sodium cristallisé .

Analyse Des Réactions Chimiques

Types de réactions : La phénolsulfonphtaléine subit diverses réactions chimiques, notamment :

Oxydation : La phénolsulfonphtaléine peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution : La phénolsulfonphtaléine peut participer à des réactions de substitution, où l'un de ses groupes fonctionnels est remplacé par un autre.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers réactifs peuvent être utilisés en fonction de la substitution souhaitée, y compris les halogènes et les agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que les réactions de substitution peuvent produire une variété de dérivés de phénolsulfonphtaléine substitués .

Comparaison Avec Des Composés Similaires

La phénolsulfonphtaléine est similaire à d'autres indicateurs de pH tels que la phénolphtaléine et le bleu de bromothymol. elle possède des propriétés uniques qui la rendent appropriée pour des applications spécifiques :

Phénolphtaléine : Contrairement à la phénolsulfonphtaléine, la phénolphtaléine est incolore en solution acide et devient rose en solution basique.

Bleu de bromothymol : Ce composé change de couleur du jaune au bleu sur une plage de pH de 6,0 à 7,6, ce qui le rend utile pour différentes plages de pH par rapport à la phénolsulfonphtaléine.

La plage de transition de couleur unique de la phénolsulfonphtaléine et son application dans le diagnostic médical la différencient de ces composés similaires.

Propriétés

IUPAC Name |

4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5S/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19/h1-12,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELBBZDIHDAJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022408 | |

| Record name | Phenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, red solid; Available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Phenol red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-74-8 | |

| Record name | Phenol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenolsulfonphthalein [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenolsulfonphthalein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENOL RED | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLSULFONPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6G9Y0J1OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

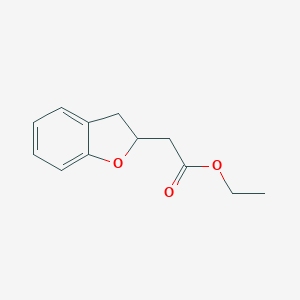

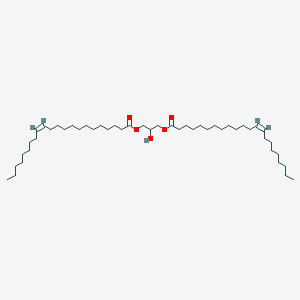

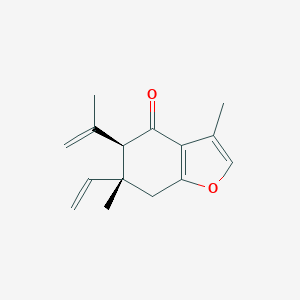

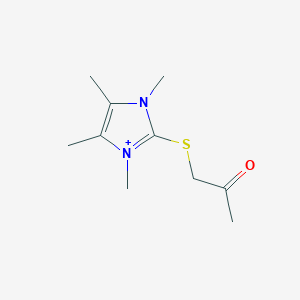

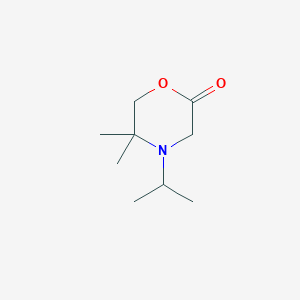

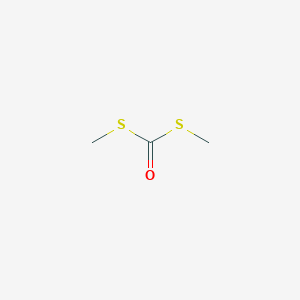

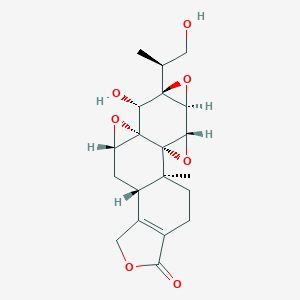

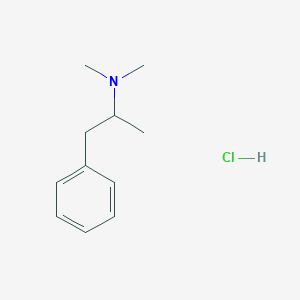

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.